molecular formula C15H12N2OS B2476040 4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile CAS No. 1803585-73-0

4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile

Cat. No.: B2476040
CAS No.: 1803585-73-0
M. Wt: 268.33
InChI Key: VFLISJHRLQOZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile is a versatile small molecule scaffold with a unique molecular structure. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile typically involves the reaction of 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid with benzonitrile under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-8-9-4-6-10(7-5-9)14(18)13-11-2-1-3-12(11)19-15(13)17/h4-7H,1-3,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLISJHRLQOZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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